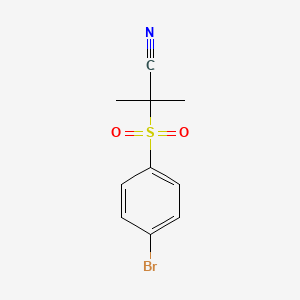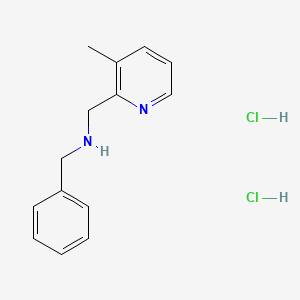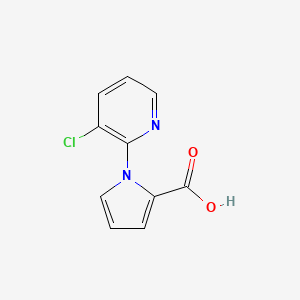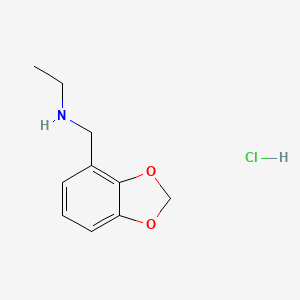
1-Boc-4-(2-bromophenyl)piperidine
Descripción general
Descripción
1-Boc-4-(2-bromophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and a bromophenyl group at the 4-position of the piperidine ring. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Aplicaciones Científicas De Investigación
1-Boc-4-(2-bromophenyl)piperidine has several applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is employed in the synthesis of drug candidates for various therapeutic areas, including central nervous system disorders and cancer.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Safety and Hazards
1-Boc-4-(2-bromophenyl)piperidine is considered hazardous. It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment when handling this chemical .
Mecanismo De Acción
Target of Action
1-Boc-4-(2-bromophenyl)piperidine is a research chemical It’s worth noting that similar compounds have been used in the synthesis of various pharmaceuticals .
Mode of Action
It is known to be an intermediate in the manufacture of fentanyl and related derivatives . These compounds typically work by binding to and activating opioid receptors in the brain, which are involved in the perception of pain.
Biochemical Pathways
As an intermediate in the synthesis of fentanyl and related compounds, it may indirectly influence the opioidergic system, which includes pathways involving endorphins and enkephalins .
Result of Action
Compounds synthesized using this chemical as an intermediate, such as fentanyl, can have potent analgesic effects due to their action on the opioidergic system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Boc-4-(2-bromophenyl)piperidine can be synthesized through a multi-step process. One common method involves the reaction of 4-(2-bromophenyl)piperidine with a tert-butoxycarbonylating agent, such as tert-butoxycarbonyl chloride, in the presence of a base like triethylamine. The reaction typically takes place in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through standard techniques like column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-Boc-4-(2-bromophenyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds like Grignard reagents or organolithium reagents.
Reduction Reactions: The compound can be reduced to form the corresponding phenylpiperidine derivative. This reduction can be achieved using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: Oxidation of the piperidine ring can lead to the formation of piperidone derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like Grignard reagents (e.g., phenylmagnesium bromide) or organolithium reagents (e.g., n-butyllithium) in anhydrous ether or tetrahydrofuran.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Substitution: Formation of various substituted phenylpiperidine derivatives.
Reduction: Formation of 4-(2-phenyl)piperidine.
Oxidation: Formation of piperidone derivatives.
Comparación Con Compuestos Similares
1-Boc-4-(4-bromophenyl)piperidine: Similar structure but with the bromine atom at the 4-position of the phenyl ring.
1-Boc-4-(2-chlorophenyl)piperidine: Similar structure but with a chlorine atom instead of a bromine atom.
1-Boc-4-(2-fluorophenyl)piperidine: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness: 1-Boc-4-(2-bromophenyl)piperidine is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence the reactivity and selectivity of the compound in chemical reactions. The presence of the Boc protecting group also provides stability and allows for selective deprotection under mild conditions, making it a valuable intermediate in synthetic chemistry.
Propiedades
IUPAC Name |
tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-7,12H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXFQBYMFQBMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate](/img/structure/B1440002.png)
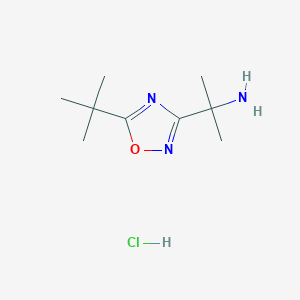
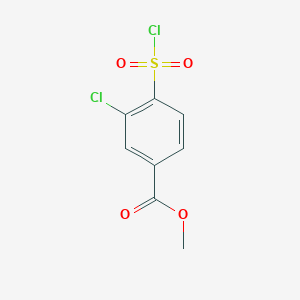
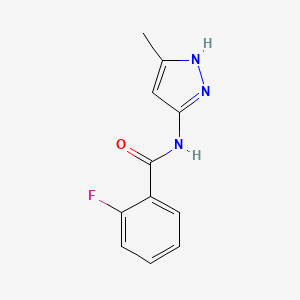
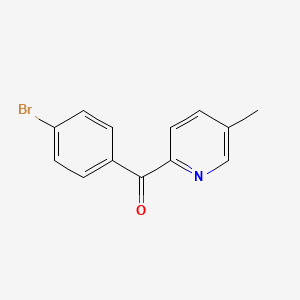
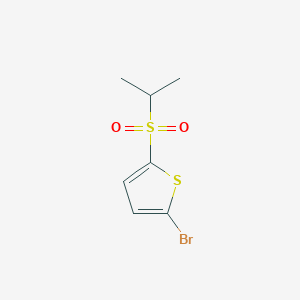
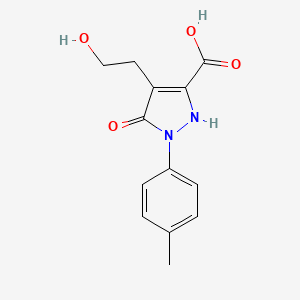
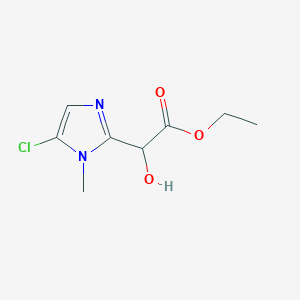
![5-(Dodecylsulfanyl)-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1440013.png)
![(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1440015.png)
